molecular formula C75H79N5O3 B12378427 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate

Cat. No.: B12378427
M. Wt: 1098.5 g/mol
InChI Key: QFSLXZNVVQUXSS-WHAJWWRUSA-N
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Description

The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate is a complex organic molecule It features a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active steroids and related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the attachment of the triphenyl-dihydroporphyrin moiety. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions. The triphenyl-dihydroporphyrin moiety is then synthesized separately and attached to the core via a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple double bonds and aromatic rings makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, the triphenyl-dihydroporphyrin moiety can be activated by light to produce reactive oxygen species. These reactive oxygen species can then damage cellular components, leading to cell death. The cyclopenta[a]phenanthrene core may also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but lacks the triphenyl-dihydroporphyrin moiety.

    Heme: Contains a porphyrin ring but differs in the specific substituents and overall structure.

    Steroids: Many steroids share the cyclopenta[a]phenanthrene core but have different functional groups and side chains.

Uniqueness

The uniqueness of this compound lies in its combination of the cyclopenta[a]phenanthrene core and the triphenyl-dihydroporphyrin moiety. This unique structure imparts a range of chemical and biological properties that are not found in other similar compounds. For example, the ability to undergo photodynamic activation is a distinctive feature that sets it apart from other compounds with similar core structures.

Properties

Molecular Formula

C75H79N5O3

Molecular Weight

1098.5 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate

InChI

InChI=1S/C75H79N5O3/c1-47(2)16-15-17-48(3)57-30-31-58-56-29-26-53-46-55(42-44-74(53,4)59(56)43-45-75(57,58)5)83-69(82)41-40-68(81)76-54-27-24-52(25-28-54)73-66-38-36-64(79-66)71(50-20-11-7-12-21-50)62-34-32-60(77-62)70(49-18-9-6-10-19-49)61-33-35-63(78-61)72(51-22-13-8-14-23-51)65-37-39-67(73)80-65/h6-14,18-28,32-39,47-48,55-59,77,80H,15-17,29-31,40-46H2,1-5H3,(H,76,81)/t48-,55+,56+,57-,58+,59+,74+,75-/m1/s1

InChI Key

QFSLXZNVVQUXSS-WHAJWWRUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=N7)C(=C8C=CC(=C(C9=NC(=C(C1=CC=C6N1)C1=CC=CC=C1)C=C9)C1=CC=CC=C1)N8)C1=CC=CC=C1)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=N7)C(=C8C=CC(=C(C9=NC(=C(C1=CC=C6N1)C1=CC=CC=C1)C=C9)C1=CC=CC=C1)N8)C1=CC=CC=C1)C)C

Origin of Product

United States

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